

M199 Medium Contamination Technical Support Center

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Compound of Interest			
Compound Name:	M199		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in **M199** cell culture medium.

Frequently Asked Questions (FAQs) What is M199 Medium and what are its primary applications?

Medium 199 (**M199**) is a chemically defined cell culture medium developed in 1950. It was one of the first synthetic media created and was initially used for the cultivation of chick embryo fibroblasts. **M199** is particularly suitable for the culture of untransformed cells and is widely used in virology, vaccine production, and for the in vitro cultivation of various primary tissues, such as those from the mouse pancreas and rat lens.[1][2][3] The medium contains a complex mixture of salts, amino acids, vitamins, and other components, but lacks proteins, lipids, or growth factors, necessitating supplementation with serum for long-term cell cultivation. **M199** utilizes a sodium bicarbonate buffer system and requires a 5-10% CO2 environment to maintain a physiological pH.[3]

What are the initial visual signs of contamination in M199 medium?

The initial visual signs of contamination in **M199** medium can vary depending on the type of contaminant. Common indicators include:



- Turbidity or Cloudiness: The medium may lose its clarity and appear cloudy or turbid.[4] This is a common sign of bacterial or yeast contamination.
- Color Change: A rapid change in the medium's color, which typically contains phenol red as a pH indicator, is a strong sign of contamination. A shift to yellow indicates acidification, often due to bacterial growth, while a change to pink or purple suggests an increase in pH, which can be caused by fungal contamination.[5]
- Film or Scum: A thin film on the surface of the medium may indicate the presence of bacteria or fungi.[5]
- Visible Colonies: In cases of severe fungal or yeast contamination, visible colonies may be seen floating in the medium or attached to the culture vessel.[6]

What are the common types of microbial contaminants in cell culture?

The most common microbial contaminants in cell culture include:

- Bacteria: These are ubiquitous, small, and fast-growing microorganisms that can quickly overwhelm a cell culture.[4] They can appear as small, moving particles between the cells when viewed under a microscope.[5]
- Yeast: These are single-celled fungi that are larger than bacteria and often appear as individual oval or budding particles.
- Molds (Fungi): These are filamentous fungi that can form a network of mycelia in the culture.
- Mycoplasma: These are very small bacteria that lack a cell wall, making them difficult to
 detect with a standard microscope and resistant to many common antibiotics.[6]
 Mycoplasma contamination can alter cell metabolism and growth without causing obvious
 turbidity.[6]
- Viruses: Viral contamination is the most difficult to detect and can originate from the cells themselves or from supplements like serum.

How can I prevent contamination in my M199 cultures?



Preventing contamination is crucial for reliable experimental results. Key preventative measures include:

- Strict Aseptic Technique: Always work in a certified biological safety cabinet (BSC) and minimize the time that cultures and reagents are exposed to the open air.
- Sterile Reagents and Media: Use sterile M199 medium and supplements from reputable suppliers. All additions to the medium should be performed aseptically.
- Regular Cleaning and Disinfection: Routinely clean and disinfect incubators, water baths, and the work surfaces of the BSC.
- Quarantine of New Cell Lines: Isolate new cell lines until they have been tested and confirmed to be free of contamination, particularly mycoplasma.
- Dedicated Media and Reagents: Whenever possible, dedicate bottles of M199 medium and other reagents to a single cell line to prevent cross-contamination.
- Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves. Avoid talking, singing, or coughing over open cultures.

Troubleshooting Guides Issue: My M199 medium has suddenly turned yellow.

A rapid shift to a yellow color in **M199** medium containing phenol red is a strong indicator of a drop in pH, most commonly caused by bacterial contamination.[5]

Troubleshooting Steps:

- Microscopic Examination: Immediately examine the culture under a phase-contrast microscope at high magnification. Look for small, motile particles between the cells, which are characteristic of bacteria.[5]
- Isolate the Culture: To prevent cross-contamination, immediately move the suspected flask to a designated guarantine area or a separate incubator.



- Cease Use of Shared Reagents: Stop using any shared bottles of M199 medium, serum, or other supplements that were used with the contaminated culture.
- Decision to Discard or Treat:
 - Discard (Recommended): The safest and most common practice is to discard the contaminated culture and any potentially contaminated reagents. Autoclave all contaminated materials before disposal.
 - Treatment (for irreplaceable cultures): If the culture is invaluable, you may attempt to treat
 it with a high concentration of antibiotics. However, this is often not successful and can
 lead to the development of antibiotic-resistant bacteria.

Issue: I see floating particles and the M199 medium is cloudy.

Cloudiness or turbidity in the **M199** medium is a classic sign of microbial contamination, typically bacterial or yeast.[4]

Troubleshooting Steps:

- Visual and Microscopic Inspection: Observe the culture flask for any visible fungal colonies or a surface film.[5] Under a microscope, look for bacteria (small, motile dots or rods) or yeast (larger, oval-shaped, possibly budding).
- Check for Odor: A foul or unusual odor upon opening the incubator can also be an indicator of contamination.
- Review Aseptic Technique: Carefully review your recent cell culture procedures to identify any potential breaches in aseptic technique that may have led to the contamination.
- Decontaminate Work Area: Thoroughly clean and disinfect the biological safety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.



Issue: My cells are growing slowly and their morphology has changed.

Slow cell growth and altered morphology can be caused by various factors, including subtle or "cryptic" contamination that does not cause obvious turbidity.

Troubleshooting Steps:

- Mycoplasma Testing: Mycoplasma is a common culprit for these types of issues as it competes with cells for nutrients and can alter their behavior without killing them.[6] Perform a mycoplasma detection test, such as a PCR-based assay or a fluorescent dye stain.
- Check for "Black Dots" (Nanobacteria): Observe the culture under high magnification for very small, dark, and potentially motile "black dots" that may be indicative of nanobacteria contamination.[7] These contaminants can lead to poor cell health and vacuolation.[7]
- Evaluate Culture Conditions: Ensure that the incubator's CO2 and temperature levels are correct for M199 medium (typically 5-10% CO2). Verify that the M199 medium and supplements have not expired and have been stored correctly.
- Start with a Fresh Stock: If contamination is ruled out, it may be necessary to thaw a new vial
 of cells from a frozen stock that was previously confirmed to be healthy.

Data Presentation

Table 1: Visual and Microscopic Indicators of Common Contaminants in M199 Medium



Contaminant	Visual Appearance of Medium	Microscopic Appearance	pH Change (with Phenol Red)
Bacteria	Turbid, cloudy, sometimes a surface film.[4][5]	Small, motile rod- shaped or spherical particles between cells.[5]	Rapid shift to yellow (acidic).[5]
Yeast	Can be clear initially, becoming turbid as the contamination progresses.	Individual oval or spherical particles, often seen budding. Larger than bacteria.	Can be variable, may shift to yellow.
Mold (Fungi)	Visible floating colonies or a fuzzy appearance. May form a surface mycelial mat.	Thin, filamentous structures (hyphae) that can form a network.	Often shifts to pink or purple (alkaline).
Mycoplasma	Typically no change in turbidity or color.[6]	Not visible with a standard light microscope.[6]	No significant change.
Nanobacteria	Medium is not turbid, but "small black spots" are visible.[7]	Numerous small, dark particles around or between cells.[7]	No significant change.

Experimental Protocols

Protocol 1: Aseptic Handling of M199 Medium

- Before starting, ensure the biological safety cabinet (BSC) is running and the work surface is decontaminated with 70% ethanol.
- Place all necessary items (**M199** medium bottle, supplements, pipettes, culture flasks) inside the BSC, ensuring they are also wiped down with 70% ethanol.
- Arrange items in the BSC to create a clear workflow from "clean" to "dirty" areas to minimize cross-contamination.



- When opening the M199 medium bottle, briefly flame the neck of the bottle before and after pouring or pipetting.
- Use sterile, disposable pipettes for all liquid transfers. Do not touch the tip of the pipette to any non-sterile surface.
- After adding supplements to the M199 medium, cap the bottle tightly and gently swirl to mix.
- When finished, remove all items from the BSC and decontaminate the work surface again.

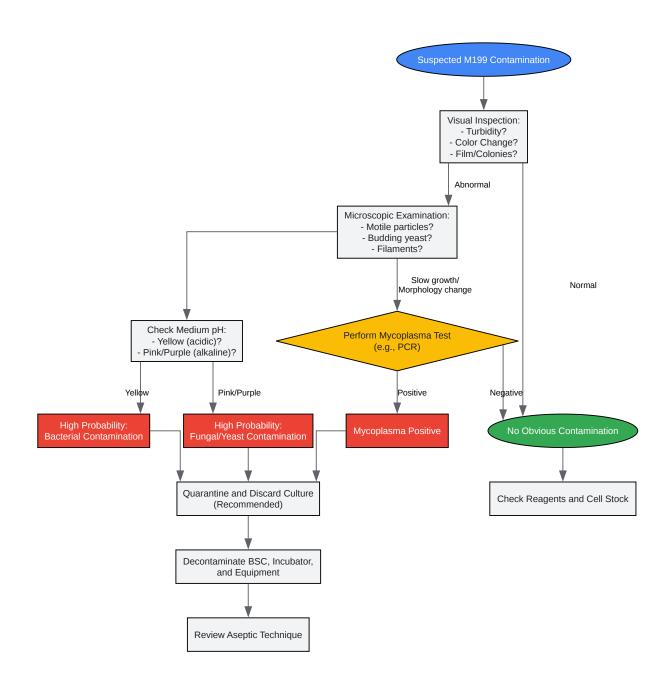
Protocol 2: Mycoplasma Detection by PCR

This protocol provides a general overview of a PCR-based mycoplasma detection method. Always refer to the specific instructions of your chosen commercial kit.

- Sample Preparation: Collect 1 ml of cell culture supernatant from a near-confluent culture into a sterile microcentrifuge tube.
- Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
- Transfer the supernatant to a new sterile tube. This is your test sample.
- DNA Extraction: Extract DNA from the supernatant using the method specified in your PCR kit. This step is crucial to release any mycoplasma DNA.
- PCR Amplification: Prepare the PCR reaction mix according to the kit's instructions. This
 typically includes a master mix containing Taq polymerase, dNTPs, and primers specific to
 mycoplasma 16S rRNA genes.
- Add a small volume of the extracted DNA to the PCR mix. Include positive and negative controls provided with the kit.
- Run the PCR reaction in a thermal cycler using the cycling conditions recommended by the manufacturer.
- Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band
 of the correct size in your sample lane indicates mycoplasma contamination.



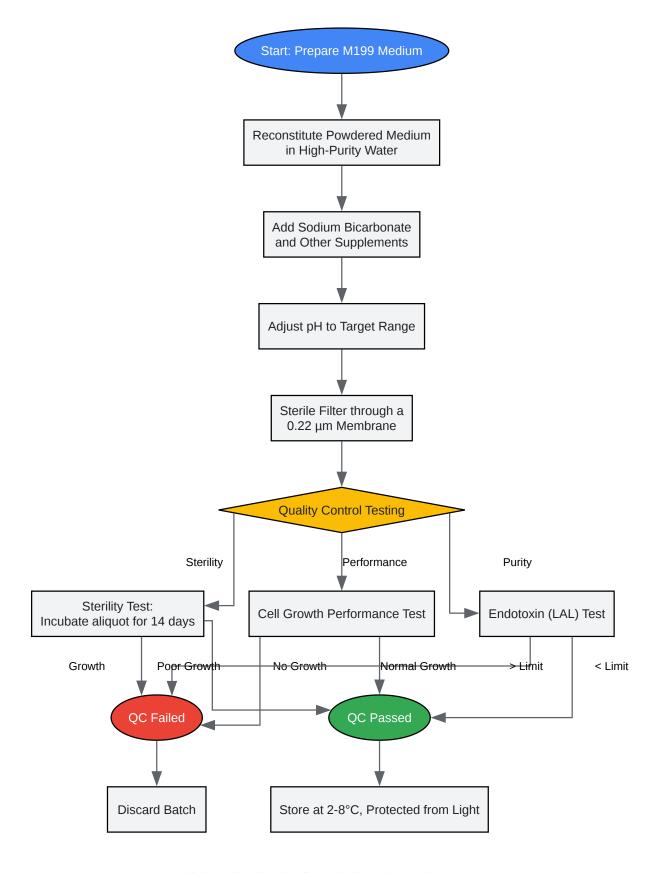
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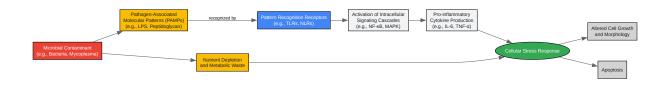
Caption: Troubleshooting workflow for identifying and addressing M199 medium contamination.



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Caption: Workflow for preparing and quality controlling M199 medium from powder.



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Caption: Simplified signaling pathway of contamination-induced cellular stress.

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